Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable cyclopentane derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate: Similar structure but with additional hydrogenation.
Methyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate: Similar structure with a methyl ester group instead of an ethyl ester.
Uniqueness: this compound is unique due to its specific fusion of the pyrazole and cyclopentane rings, which imparts distinct chemical and biological properties. Its ethyl ester group also influences its reactivity and solubility compared to similar compounds .
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)8-6-4-3-5-7(6)10-11-8/h3,5H,2,4H2,1H3,(H,10,11) |
InChI Key |
ARCQSBHQBYKAER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CC=C2 |
Origin of Product |
United States |
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